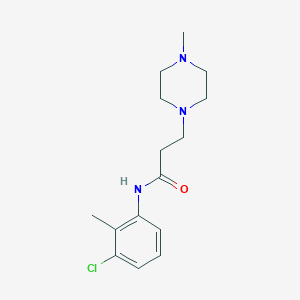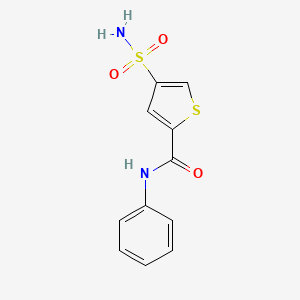
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. The compound has gained significant attention due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate involves its ability to bind to specific enzymes and inhibit their activity. The compound acts as a competitive inhibitor, meaning that it competes with the natural substrate for binding to the enzyme's active site. Once bound, the compound prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme being targeted. The compound has been shown to inhibit enzymes involved in various biological processes, including cell signaling, metabolism, and DNA replication. Inhibition of these enzymes can lead to a variety of effects, including changes in cell growth and differentiation, altered metabolism, and reduced DNA synthesis.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate in lab experiments is its ability to act as a potent inhibitor of specific enzymes. This makes it a valuable tool for studying enzyme function and regulation. However, the compound does have some limitations, including its potential toxicity and the need for careful handling in laboratory settings.
Future Directions
There are several future directions for research involving 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate. One potential area of research is the development of new inhibitors based on the structure of the compound. Additionally, the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, could be explored further. Finally, the compound's potential as a tool for studying enzyme function and regulation in vivo could be investigated, potentially leading to new insights into these important biological processes.
Conclusion:
In conclusion, this compound is a valuable compound with several scientific research applications. Its ability to act as a potent inhibitor of specific enzymes makes it a valuable tool for studying enzyme function and regulation. While the compound does have some limitations, its potential as a therapeutic agent and tool for studying biological processes makes it an area of continued research interest.
Synthesis Methods
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 2-oxo-2-phenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through an esterification process, resulting in the formation of the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 2-bromobenzoate has several scientific research applications. The compound is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biologically active molecules. Additionally, the compound has been shown to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme function and regulation.
properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-11-6-8-12(9-7-11)15(18)10-20-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUZPOPKIBKOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)


![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)


![ethyl {[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5814933.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)